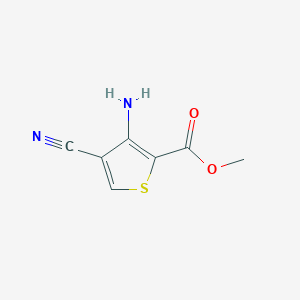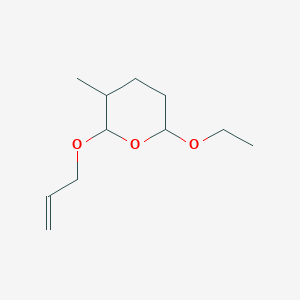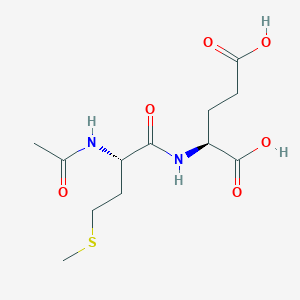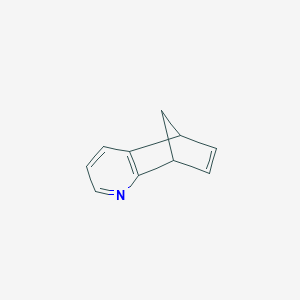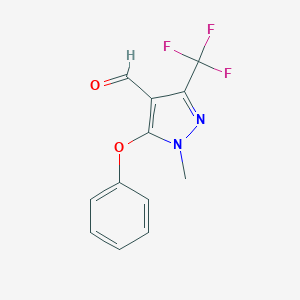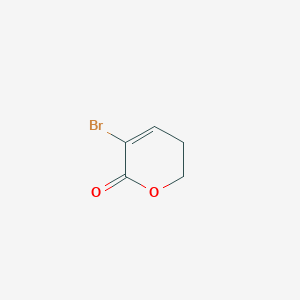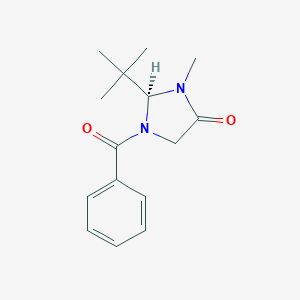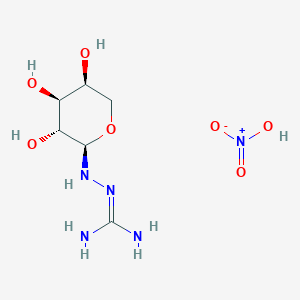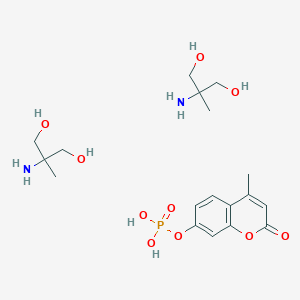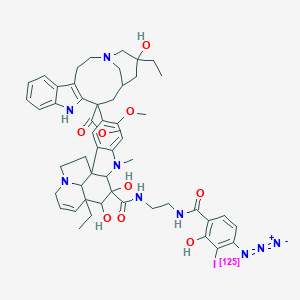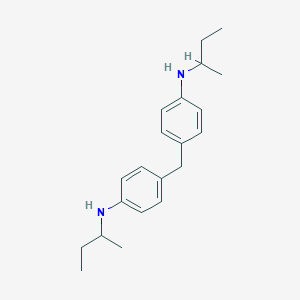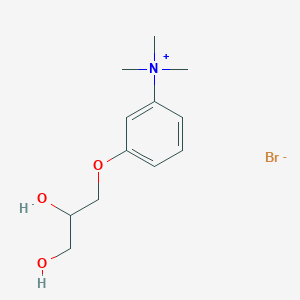
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide, also known as MDPB, is a quaternary ammonium compound that has been widely used in scientific research. It is a potent and selective agonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction.
Wirkmechanismus
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide acts as a potent and selective agonist of the μ-opioid receptor. It binds to the receptor and activates downstream signaling pathways, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This results in the analgesic and euphoric effects associated with opioids.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It also produces dose-dependent antinociceptive effects in thermal and mechanical pain tests. Additionally, this compound has been shown to produce rewarding effects in animal models of addiction, suggesting its potential as a treatment for opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide in scientific research is its high potency and selectivity for the μ-opioid receptor. This allows for precise investigation of the receptor's role in pain management and addiction. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide in scientific research. One area of interest is the development of more potent and selective agonists of the μ-opioid receptor for the treatment of pain and addiction. Additionally, this compound could be used in combination with other compounds to investigate the synergistic effects of multiple agonists on the μ-opioid receptor. Finally, this compound could be used in studies to investigate the role of the μ-opioid receptor in other physiological processes, such as immune function and stress response.
In conclusion, this compound is a potent and selective agonist of the μ-opioid receptor that has been widely used in scientific research. Its high potency and selectivity make it a valuable tool compound for investigating the role of the μ-opioid receptor in pain management and addiction. While this compound has limitations in terms of solubility, it remains an important tool for scientific research, and there are several potential future directions for its use.
Synthesemethoden
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide can be synthesized by reacting 3-(2,3-dihydroxypropoxy)benzaldehyde with trimethylamine and then quaternizing the resulting tertiary amine with methyl bromide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has been extensively used as a tool compound in scientific research to investigate the μ-opioid receptor. It has been used in binding assays, electrophysiological experiments, and behavioral studies. This compound has also been used in animal models to study the role of the μ-opioid receptor in pain management and addiction.
Eigenschaften
CAS-Nummer |
109731-98-8 |
|---|---|
Molekularformel |
C12H20BrNO3 |
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
[3-(2,3-dihydroxypropoxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO3.BrH/c1-13(2,3)10-5-4-6-12(7-10)16-9-11(15)8-14;/h4-7,11,14-15H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XXKVUMVKGKQORA-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OCC(CO)O.[Br-] |
Kanonische SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OCC(CO)O.[Br-] |
Synonyme |
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



